TB500 acetate
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Overview
Description
TB500 acetate (885340-08-9 free base): is a synthetic version of an active region of thymosin β4. It is known for promoting endothelial cell differentiation, angiogenesis in dermal tissues, keratinocyte migration, collagen deposition, and reducing inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of TB500 acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like Fmoc (9-fluorenylmethyloxycarbonyl) for protecting amino groups and HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) for coupling .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: : TB500 acetate primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: : The synthesis involves reagents such as Fmoc-protected amino acids, HBTU, and piperidine for deprotection. The reactions are carried out in anhydrous conditions to prevent hydrolysis .
Major Products Formed: : The major product formed is the this compound peptide, which is then purified and lyophilized .
Scientific Research Applications
Chemistry: : TB500 acetate is used in peptide synthesis research to study the efficiency and optimization of SPPS methods .
Biology: : In biological research, this compound is utilized to investigate cell differentiation, migration, and angiogenesis. It is particularly valuable in wound healing and tissue regeneration studies .
Medicine: : this compound has potential therapeutic applications in promoting wound healing, reducing inflammation, and enhancing tissue repair. It is being explored for its benefits in treating chronic wounds, cardiovascular diseases, and inflammatory conditions .
Industry: : In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and therapeutic agents .
Mechanism of Action
Mechanism: : TB500 acetate exerts its effects by mimicking the activity of thymosin β4. It binds to actin, a protein involved in cell movement and structure, promoting cell migration and differentiation .
Molecular Targets and Pathways: : The primary molecular target of this compound is actin. It also influences pathways related to cell migration, angiogenesis, and inflammation, such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include thymosin β4, thymosin α1, and other synthetic peptides designed for tissue repair and regeneration .
Uniqueness: : TB500 acetate is unique due to its specific sequence derived from thymosin β4, which gives it distinct properties in promoting cell migration and angiogenesis. Unlike other peptides, it has a targeted effect on actin and related pathways .
Properties
Molecular Formula |
C40H72N10O16 |
---|---|
Molecular Weight |
949.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid;acetic acid |
InChI |
InChI=1S/C38H68N10O14.C2H4O2/c1-19(2)18-27(42-22(5)51)35(58)44-23(10-6-8-16-39)32(55)43-24(11-7-9-17-40)33(56)47-30(20(3)49)36(59)45-25(13-15-29(53)54)34(57)48-31(21(4)50)37(60)46-26(38(61)62)12-14-28(41)52;1-2(3)4/h19-21,23-27,30-31,49-50H,6-18,39-40H2,1-5H3,(H2,41,52)(H,42,51)(H,43,55)(H,44,58)(H,45,59)(H,46,60)(H,47,56)(H,48,57)(H,53,54)(H,61,62);1H3,(H,3,4)/t20-,21-,23+,24+,25+,26+,27+,30+,31+;/m1./s1 |
InChI Key |
QQPHIKZJJGWYIR-PFWNPZQHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)C)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
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